![molecular formula C22H28N4O2 B2755118 N-cyclohexyl-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890631-55-7](/img/structure/B2755118.png)
N-cyclohexyl-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
“N-cyclohexyl-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine” is a complex organic compound. It contains a pyrazolo[1,5-a]pyrimidine core, which is a type of nitrogen-containing heterocycle . It also has a 3,4-dimethoxyphenyl group, which is a type of aromatic ether .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the pyrazolo[1,5-a]pyrimidine core, with the various substituents attached at the appropriate positions . The 3,4-dimethoxyphenyl group would contribute to the compound’s overall polarity .Chemical Reactions Analysis
As a nitrogen-containing heterocycle, the pyrazolo[1,5-a]pyrimidine core of this compound could potentially participate in a variety of chemical reactions . The 3,4-dimethoxyphenyl group could also undergo reactions typical of aromatic ethers .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of the pyrazolo[1,5-a]pyrimidine core and the 3,4-dimethoxyphenyl group would likely influence properties such as polarity, solubility, and stability .Scientific Research Applications
Novel Stimulant
“N-cyclohexyl-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine” is classified as a novel stimulant and substituted cathinone . Substituted cathinones are modified based on the structure of cathinone, an alkaloid found in the Khat plant . Novel stimulants have been reported to cause psychoactive effects similar to amphetamines .
Psychoactive Effects
This compound has been reported to cause psychoactive effects similar to amphetamines . This could potentially make it a subject of interest in neuroscience research, particularly in studies related to the mechanisms of psychoactive substances.
Crystal Structure Analysis
The crystal structure of compounds similar to “N-cyclohexyl-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine” has been studied . Such studies can provide valuable insights into the physical and chemical properties of the compound, which can be useful in various fields of research.
Anti-Inflammatory Activity
Compounds with a cyclohexyl-N-acylhydrazone structure have been found to exhibit anti-inflammatory activities . This suggests that “N-cyclohexyl-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine” could potentially be used in research related to inflammation and related diseases.
Analgesic Activity
In addition to their anti-inflammatory properties, cyclohexyl-N-acylhydrazone compounds have also been found to have analgesic (pain-relieving) activities . This could make “N-cyclohexyl-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine” a potential subject of interest in pain research.
Peptidomimetic Approach
The compound could potentially be used in a peptidomimetic approach to target pre-amyloidogenic states in type II diabetes . This suggests a potential application in the field of diabetes research.
Future Directions
properties
IUPAC Name |
N-cyclohexyl-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2/c1-14-12-20(24-17-8-6-5-7-9-17)26-22(23-14)21(15(2)25-26)16-10-11-18(27-3)19(13-16)28-4/h10-13,17,24H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTCUWPLWOZTCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC3CCCCC3)C)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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